molecular formula C13H9ClF3N3O2S B12454968 N-(4-chlorophenyl)-2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide

N-(4-chlorophenyl)-2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12454968
M. Wt: 363.74 g/mol
InChI Key: NLAWUJFCVXEBJT-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound characterized by the presence of a chlorophenyl group, a trifluoromethyl group, and a dihydropyrimidinyl sulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-chloroaniline with acetic anhydride to form N-(4-chlorophenyl)acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the aromatic ring .

Scientific Research Applications

N-(4-chlorophenyl)-2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide stands out due to its combination of functional groups, which confer unique chemical reactivity and potential for diverse applications. The presence of both a trifluoromethyl group and a dihydropyrimidinyl sulfanyl moiety makes it particularly interesting for research and development in various scientific fields .

Properties

Molecular Formula

C13H9ClF3N3O2S

Molecular Weight

363.74 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[[6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C13H9ClF3N3O2S/c14-7-1-3-8(4-2-7)18-11(22)6-23-12-19-9(13(15,16)17)5-10(21)20-12/h1-5H,6H2,(H,18,22)(H,19,20,21)

InChI Key

NLAWUJFCVXEBJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC(=CC(=O)N2)C(F)(F)F)Cl

Origin of Product

United States

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